Cas no 94694-53-8 (4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine)
4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-6-(chloromethyl)-2-(methylthio)pyrimidine
- 4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine
-
- MDL: MFCD07329989
- Inchi: 1S/C6H6Cl2N2S/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3
- InChI Key: FGHUCGUSRVUUSV-UHFFFAOYSA-N
- SMILES: ClCC1C=C(N=C(N=1)SC)Cl
Computed Properties
- Exact Mass: 207.963
- Monoisotopic Mass: 207.963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.1A^2
4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C612325-25mg |
4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine |
94694-53-8 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C612325-50mg |
4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine |
94694-53-8 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C612325-250mg |
4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine |
94694-53-8 | 250mg |
$ 320.00 | 2022-06-06 | ||
| A2B Chem LLC | AV31077-2.5g |
4-Chloro-6-(chloromethyl)-2-(methylthio)pyrimidine |
94694-53-8 | 95% | 2.5g |
$888.00 | 2024-07-18 | |
| A2B Chem LLC | AV31077-5g |
4-Chloro-6-(chloromethyl)-2-(methylthio)pyrimidine |
94694-53-8 | 95% | 5g |
$1298.00 | 2024-07-18 | |
| A2B Chem LLC | AV31077-10g |
4-Chloro-6-(chloromethyl)-2-(methylthio)pyrimidine |
94694-53-8 | 95% | 10g |
$1907.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304969-1g |
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine |
94694-53-8 | 95% | 1g |
¥2246.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304969-5g |
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine |
94694-53-8 | 95% | 5g |
¥8628.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304969-10g |
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine |
94694-53-8 | 95% | 10g |
¥12065.00 | 2024-04-24 | |
| Chemenu | CM467289-1g |
4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine |
94694-53-8 | 95%+ | 1g |
$466 | 2023-02-01 |
4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine Suppliers
4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine
Introduction to 4-Chloro-6-(Chloromethyl)-2-(Methylsulfanyl)pyrimidine (CAS No. 94694-53-8)
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine, with the CAS number 94694-53-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This pyrimidine derivative is characterized by its unique structural features, including a chloromethyl group and a methylsulfanyl substituent, which contribute to its diverse chemical and biological properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of 4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is defined by its core pyrimidine ring, which is a fundamental building block in many biologically active molecules. The presence of the chloromethyl group at the 6-position and the methylsulfanyl group at the 2-position imparts specific reactivity and functional properties to the molecule. These substituents can be exploited in various synthetic transformations, making the compound a valuable intermediate in the synthesis of more complex molecules.
The synthesis of 4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with methyl thiocyanate followed by subsequent transformations to introduce the chloromethyl group. Another method involves the cyclization of appropriate precursors under carefully controlled conditions. These synthetic routes not only highlight the versatility of the compound but also provide insights into its reactivity and potential for further functionalization.
In terms of biological activity, 4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine has shown promising results in various assays. Recent studies have demonstrated its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development. For instance, it has been evaluated for its ability to inhibit kinases, which are key targets in cancer therapy. Additionally, the compound has exhibited antimicrobial properties, particularly against certain strains of bacteria and fungi. These findings underscore its potential as a lead compound in the discovery of new therapeutic agents.
The pharmacological profile of 4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is further enhanced by its favorable physicochemical properties. Its solubility and stability are crucial factors that influence its bioavailability and efficacy. Researchers have optimized these properties through various modifications and derivatization strategies, leading to improved drug candidates. For example, the introduction of additional functional groups or modifications to existing substituents can enhance solubility and metabolic stability, thereby improving the overall therapeutic index.
In clinical research, 4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine has been evaluated in preclinical studies for its safety and efficacy. These studies have provided valuable data on its pharmacokinetics, toxicology, and potential side effects. The results have been promising, with no significant adverse effects observed at therapeutic doses. This paves the way for further clinical trials to assess its therapeutic potential in human subjects.
Beyond its direct applications in drug development, 4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine serves as a valuable tool in chemical biology research. Its unique structure allows it to be used as a probe to study enzyme mechanisms and receptor interactions. By understanding these interactions at a molecular level, researchers can gain insights into disease mechanisms and identify new targets for therapeutic intervention.
In conclusion, 4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine (CAS No. 94694-53-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, diverse biological activities, and favorable pharmacological properties make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of healthcare and medicine.
94694-53-8 (4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine) Related Products
- 944901-14-8(6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde)
- 56605-40-4(Acetonitrile, [(4-chloro-6-methyl-2-pyrimidinyl)thio]-)
- 17119-73-2(4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine)
- 22727-18-0(4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine)
- 1998216-04-8(4-(chloromethyl)-2-(methylsulfanyl)pyrimidine)
- 1185311-82-3(4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine)
- 1185311-90-3(4-Chloro-2-methylthio-6-(ethyl-d5)-pyrimidine)
- 944902-34-5(4-(Chloromethyl)-2-(methylthio)pyrimidine)
- 1204298-68-9(4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine)
- 200000-17-5(6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride)